molecular formula C9H4F6O3 B12079326 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B12079326
M. Wt: 274.12 g/mol
InChI Key: CFLZBTWPYGNLIT-UHFFFAOYSA-N
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Description

The compound 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6, molecular formula C₉H₅F₅O₃) is a fluorinated acetic acid derivative characterized by a phenyl ring substituted with fluorine (F) at the 2-position and a trifluoromethoxy (OCF₃) group at the 4-position. The acetic acid moiety features two fluorine atoms on the α-carbon, enhancing its acidity and electronic properties. This compound is utilized in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine substituents .

Properties

Molecular Formula

C9H4F6O3

Molecular Weight

274.12 g/mol

IUPAC Name

2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H4F6O3/c10-6-3-4(18-9(13,14)15)1-2-5(6)8(11,12)7(16)17/h1-3H,(H,16,17)

InChI Key

CFLZBTWPYGNLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzene with difluoroacetic acid in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Molecular Formula Substituents on Phenyl Ring Acetic Acid Modifications Key Properties/Applications References
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS N/A) C₉H₆F₄O₃ 2-F, 4-OCF₃ No α-fluorine Intermediate for surfactants
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (1133116-03-6) C₉H₅F₅O₃ 2-OCF₃ 2,2-Difluoro Pharmaceutical synthesis
2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid (1343107-31-2) C₉H₅F₅O₂ 2-CF₃ 2,2-Difluoro Agrochemical research
cC6O4 (Ammonium salt of acetic acid derivative) (1190931-27-1) C₇H₅F₁₀NO₆ Complex dioxolane ring Ammonium salt Surfactant in fluoropolymer synthesis
2,4,6-Trifluorophenylacetic acid (209991-63-9) C₈H₅F₃O₂ 2,4,6-F No α-fluorine Biochemical studies

Key Differences and Implications

Substituent Position and Electronic Effects
  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The OCF₃ group at the 4-position (as in the parent compound) is less electron-withdrawing than CF₃ but enhances solubility and metabolic resistance.
  • Fluorine Position on Phenyl Ring: The 2-fluoro substituent in the parent compound introduces ortho effects, which can restrict molecular rotation and influence receptor interactions. Analogues with 2,4,6-trifluoro substitution (e.g., CAS 209991-63-9) exhibit stronger electron-withdrawing effects but reduced solubility .
Acidity and Reactivity

The 2,2-difluoro modification on the acetic acid moiety (pKa ~1.5–2.0) significantly lowers the acid’s pKa compared to non-fluorinated analogues (pKa ~2.6–3.0), enhancing its ability to form stable salts and participate in hydrogen bonding. Monofluoro variants (e.g., 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid) exhibit intermediate acidity .

Toxicokinetic Profiles

The ammonium salt of related compounds (e.g., cC6O4) shows rapid urinary excretion in rats (half-life 4–7 hours) without bioaccumulation, suggesting favorable toxicological profiles for fluorinated surfactants. However, free acids like the parent compound may exhibit different metabolic pathways due to higher acidity and solubility .

Biological Activity

2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with significant potential in medicinal and agricultural chemistry. Its unique structure, characterized by multiple fluorine substitutions, enhances its biological activity, making it a subject of interest in various research domains.

  • Molecular Formula : C9H4F6O3
  • Molecular Weight : 274.12 g/mol
  • IUPAC Name : 2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid
  • InChI Key : CFLZBTWPYGNLIT-UHFFFAOYSA-N

The presence of fluorine atoms contributes to the compound's stability and reactivity, which are critical in its interactions with biological targets.

The biological activity of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated structure enhances binding affinity, facilitating modulation of various metabolic pathways. This compound has shown potential as an inhibitor or modulator of specific enzymatic activities, affecting cellular functions significantly.

Pharmacological Potential

Research indicates that 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid may serve as a scaffold for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance efficacy against various diseases. Some notable findings include:

  • Antimicrobial Activity : Studies have demonstrated that fluorinated compounds can exhibit enhanced antimicrobial properties due to their lipophilicity and ability to penetrate biological membranes.
  • Enzyme Inhibition : The compound has been explored for its potential in inhibiting key enzymes involved in metabolic disorders, showcasing promise in drug development for conditions like diabetes and obesity.

Agrochemical Applications

The compound's unique properties also render it suitable for use in agrochemicals. Its effectiveness as a herbicide or pesticide can be attributed to its selective action on plant metabolic pathways, minimizing impact on non-target species.

Comparative Analysis with Similar Compounds

When compared to other fluorinated compounds, 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid exhibits superior activity profiles due to its enhanced binding capabilities and metabolic stability.

Compound NameMolecular FormulaBiological ActivityApplications
4-(Trifluoromethoxy)phenylacetic acidC9H7F3O3ModeratePharmaceuticals
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acidC9H6F5O3HighPharmaceuticals, Agrochemicals

Case Studies

  • Antiparasitic Activity : A study evaluated the efficacy of fluorinated derivatives against Plasmodium falciparum, revealing that modifications in the structure led to improved activity (EC50 values significantly lower than non-fluorinated analogs).
    • Table 1: Activity Data
      | Compound | EC50 (µM) | Remarks |
      |----------|------------|---------|
      | 2,2-Difluoro Compound | 0.395 | Enhanced activity observed |
      | Non-fluorinated analog | >1.0 | Poor activity |
  • Metabolic Stability : Research focused on optimizing the pharmacokinetic profile of similar fluorinated compounds demonstrated that structural modifications could lead to improved metabolic stability without compromising biological activity.

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